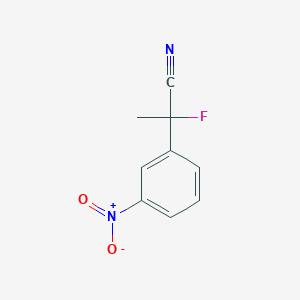
2-Fluoro-2-(3-nitrophenyl)propanenitrile
Numéro de catalogue B8548705
Poids moléculaire: 194.16 g/mol
Clé InChI: QJRAQFFNIICXLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08440711B2
Procedure details


To a cooled solution (T=−60° C.) of 2-hydroxy-2-(3-nitrophenyl)propanenitrile (1.11 g, 5.8 mmol) in dry CH2Cl2 (60 ml), (diethylamino)sulfur trifluoride (0.8 mL, 6.0 mmol) was added under vigorous stirring. The resulting reaction mixture was left stirring at room temperature overnight. The reaction mixture was diluted with a buffer solution (pH=5.0) (10 ml), trasferred into a separator funnel and the two phases were debated and separated. The aqueous one was extracted with water (3×10 mL); the collected organic extracts were dried over Na2SO4 and evaporated under vacuum to give a crude which was purified by flash chromatography to afford pure 2-fluoro-2-(3-nitrophenyl)propanenitrile (0.9 g, yield 79%) as brown oil. 1H-NMR (CDCl3) δ 8.52 (s, 1H), 8.45 (d, 1H, J=3 Hz), 7.90 (m, 1H), 7.70 (t, 1H, J=7 Hz), 2.12 (d, 3H, J=23 Hz).



[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step Two

Yield
79%
Identifiers


|
REACTION_CXSMILES
|
O[C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:5])[C:3]#[N:4].C(N(S(F)(F)[F:21])CC)C>C(Cl)Cl>[F:21][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[CH:7]=1)([CH3:5])[C:3]#[N:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.11 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
trasferred into a separator funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous one was extracted with water (3×10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the collected organic extracts were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C#N)(C)C1=CC(=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
